molecular formula C23H21FN2O2 B1162239 5-fluoro PB-22 5-hydroxyquinoline isomer

5-fluoro PB-22 5-hydroxyquinoline isomer

Cat. No.: B1162239
M. Wt: 376.4
InChI Key: DBBSWUCEVLGAQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The 5-fluoro PB-22 5-hydroxyquinoline isomer is a regioisomer of the synthetic cannabinoid 5F-PB-22, where the hydroxyquinoline moiety is attached at the fifth position rather than the eighth position of the quinoline ring . This compound is of high value in forensic science and analytical chemistry for the development and validation of methods to differentiate between closely related positional isomers . Such differentiation is a critical analytical challenge, as these isomers have nearly identical structures but may be subject to different legal controls in various jurisdictions; some countries control only specific isomers, while others enforce generic legislation . The primary research application of this compound is as an analytical reference standard. Studies utilize techniques such as gas chromatography–mass spectrometry (GC–MS) and liquid chromatography–tandem mass spectrometry (LC–MS/MS) to achieve baseline separation and positive identification of 5F-PB-22 from its numerous isomers . While GC-MS mass spectra of these isomers are often very similar, LC-MS/MS has proven effective for differentiation, leveraging relative intensity differences in the product ions of the shared precursor ion . This enables researchers to identify the specific isomer present in seized materials, which is crucial for supporting law enforcement and public health monitoring of emerging psychoactive substances . This product is intended for forensic and research applications. It is For Research Use Only. It is not intended for diagnostic or therapeutic use, and it is strictly not for human consumption.

Properties

Molecular Formula

C23H21FN2O2

Molecular Weight

376.4

InChI

InChI=1S/C23H21FN2O2/c24-13-4-1-5-15-26-16-19(17-8-2-3-11-21(17)26)23(27)28-22-12-6-10-20-18(22)9-7-14-25-20/h2-3,6-12,14,16H,1,4-5,13,15H2

InChI Key

DBBSWUCEVLGAQH-UHFFFAOYSA-N

SMILES

O=C(OC1=CC=CC2=C1C=CC=N2)C3=CN(CCCCCF)C4=C3C=CC=C4

Synonyms

quinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for 5 Fluoro Pb 22 5 Hydroxyquinoline Isomer

Synthetic Pathways to 5-fluoro PB-22 and Related Analogues

The general synthetic strategy for 5-fluoro PB-22 and its analogs involves the formation of an ester bond between an indole-3-carboxylic acid derivative and a corresponding alcohol or phenol. The core structure of these compounds is the indole-3-carboxylate (B1236618), which is linked to a quinoline (B57606) or a similar aromatic group. jocpr.com

Precursor Compound Utilization in Indole-3-carboxylate Synthesis

The synthesis of the key precursor, 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, is a critical step. This is typically achieved through a two-step process starting from an indole (B1671886) derivative.

The first step involves the N-alkylation of an indole-3-carboxylate ester with a suitable alkyl halide. For the synthesis of the 1-(5-fluoropentyl) side chain, 1-bromo-5-fluoropentane (B147514) is commonly used as the alkylating agent. This reaction is generally carried out in the presence of a base, such as sodium hydride (NaH), in a suitable solvent like dimethylformamide (DMF). wikipedia.org The base deprotonates the indole nitrogen, forming an indolide anion that then acts as a nucleophile, attacking the alkyl halide to form the N-alkylated indole. wikipedia.org

Following the alkylation, the ester group at the 3-position of the indole is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by treating the N-alkylated indole ester with a strong base like potassium hydroxide (B78521) (KOH) in a mixture of solvents such as methanol (B129727) and toluene (B28343) at reflux temperatures. wikipedia.org Subsequent acidification of the reaction mixture yields the desired 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid. wikipedia.org

Table 1: Key Reagents in 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid Synthesis

ReagentRoleReference
Indole-3-carboxylate esterStarting material wikipedia.org
1-bromo-5-fluoropentaneAlkylating agent wikipedia.org
Sodium hydride (NaH)Base for N-alkylation wikipedia.org
Potassium hydroxide (KOH)Base for ester hydrolysis wikipedia.org
Dimethylformamide (DMF)Solvent wikipedia.org
Methanol/TolueneSolvent wikipedia.org

Ester Linkage Formation Techniques

The final step in the synthesis of 5-fluoro PB-22 5-hydroxyquinoline (B119867) isomer is the formation of the ester linkage between the 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid precursor and 5-hydroxyquinoline. This esterification is a crucial step that connects the two key fragments of the molecule.

Standard coupling reagents used in peptide synthesis are often employed for this transformation. A common method involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.org The carboxylic acid is activated by the coupling agent to form a reactive intermediate, which is then attacked by the hydroxyl group of 5-hydroxyquinoline to form the ester bond.

Other coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt), can also be utilized to facilitate this reaction. wikipedia.org These reagents help to minimize side reactions and improve the yield of the desired ester. The choice of coupling agent and reaction conditions can be optimized to ensure efficient formation of the ester linkage.

Regioselective Synthesis of Quinoline and Isoquinoline (B145761) Isomers

A significant challenge in the synthesis of 5-fluoro PB-22 5-hydroxyquinoline isomer lies in the preparation of the specific quinoline precursor, 5-hydroxyquinoline, with high regioselectivity. The position of the hydroxyl group on the quinoline ring is critical for the identity and properties of the final compound.

Methodologies for Controlling Hydroxyquinoline Isomer Position

Several classical methods for quinoline synthesis can be adapted to produce hydroxyquinolines, but controlling the position of the hydroxyl group requires careful selection of starting materials and reaction conditions.

The Skraup synthesis is a well-known method for preparing quinolines by reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org To synthesize 5-hydroxyquinoline, one could potentially start with m-aminophenol. However, the harsh, strongly acidic and oxidizing conditions of the Skraup reaction can lead to a mixture of isomers and other side products. To achieve regioselectivity, a blocking group can be introduced onto the aniline precursor to direct the cyclization to the desired position. For instance, a bromo group can be used as a blocking group, which is stable during the Skraup reaction and can be removed later. researchgate.net

The Doebner-von Miller reaction is another approach that involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone. wikipedia.org Similar to the Skraup synthesis, the regioselectivity can be an issue, and the reaction often yields a mixture of products. nih.gov

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.org This method can offer better regiocontrol if the appropriate substituted precursors are used. For the synthesis of a 5-hydroxyquinoline derivative, one would need a suitably substituted 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with a hydroxyl group at the desired position.

The Combes quinoline synthesis utilizes the reaction of an aniline with a β-diketone in the presence of an acid catalyst. wikipedia.org The regioselectivity of the cyclization step is influenced by both electronic and steric factors of the substituents on the aniline ring. researchgate.net

The Betti reaction , a three-component condensation of a phenol, an aldehyde, and an amine, can also be employed to synthesize functionalized quinolines, including hydroxyquinolines. rsc.orgnih.gov

Table 2: Comparison of Quinoline Synthesis Methods for 5-Hydroxyquinoline

Synthesis MethodGeneral DescriptionPotential for 5-Hydroxyquinoline SynthesisKey ChallengesReference
Skraup Synthesis Aniline + Glycerol + Acid + OxidantCan be used with m-aminophenol, but often requires blocking groups for regioselectivity.Harsh conditions, low regioselectivity without blocking groups. wikipedia.orgresearchgate.net
Doebner-von Miller Aniline + α,β-Unsaturated CarbonylCan produce quinolines, but regioselectivity is a major challenge.Mixture of isomers is common. wikipedia.orgnih.gov
Friedländer Synthesis 2-Aminoaryl Aldehyde/Ketone + α-Methylene CarbonylGood regiocontrol if correctly substituted precursors are available.Availability of specific 2-amino-hydroxyaryl carbonyl precursors. wikipedia.org
Combes Synthesis Aniline + β-Diketone + AcidRegioselectivity depends on aniline substituents.Controlling cyclization to the desired position can be difficult. wikipedia.orgresearchgate.net
Betti Reaction Phenol + Aldehyde + AmineCan be used for functionalized hydroxyquinolines.Requires specific starting materials to direct the formation of the 5-hydroxy isomer. rsc.orgnih.gov

Challenges in Isomer-Specific Synthesis for this compound

For instance, in the Skraup or Doebner-von Miller reactions with m-aminophenol, cyclization can occur at either of the two positions ortho to the amino group, leading to the formation of both 5-hydroxyquinoline and 7-hydroxyquinoline (B1418103). Separating these isomers can be a tedious process.

The use of protecting groups can be a viable strategy to overcome this challenge. pressbooks.puborganic-chemistry.org By temporarily blocking one of the reactive sites on the aniline precursor, the cyclization can be directed to the desired position. For example, a removable group could be placed at the position that would lead to the unwanted 7-hydroxy isomer, thereby favoring the formation of the 5-hydroxyquinoline. After the quinoline ring is formed, the protecting group is removed to yield the desired product. The choice of protecting group is crucial; it must be stable under the reaction conditions for quinoline synthesis and be easily removable without affecting the rest of the molecule.

Another challenge is the potential for the hydroxyl group on the quinoline ring to interfere with the subsequent esterification step. The hydroxyl group can be deprotonated under basic conditions, which might lead to side reactions if not properly controlled during the coupling with the indole-3-carboxylic acid. Therefore, careful optimization of the esterification reaction conditions is necessary to ensure a clean and efficient synthesis of the final product.

Advanced Analytical Methodologies for Isomer Characterization and Differentiation

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating complex mixtures of isomers. The subtle structural differences between the 5F-PB-22 5-hydroxyquinoline (B119867) isomer and its related compounds necessitate high-resolution separation techniques. Both gas and liquid chromatography have been extensively utilized, each with distinct advantages and limitations for resolving these challenging isomeric mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Isomer Separation

Liquid chromatography, particularly when coupled with tandem mass spectrometry, has proven to be a superior method for the definitive separation and identification of 5F-PB-22 isomers. nih.govbiocrick.com Unlike GC, LC systems can achieve complete baseline separation of 5F-PB-22 from the 5-hydroxyquinoline isomer. nih.gov

Successful separation is highly dependent on the optimization of liquid chromatography conditions. Research has demonstrated that reversed-phase chromatography is highly effective. One successful method utilized an octadecylsilane (B103800) (ODS) column, which is a C18-based adsorbent. nih.gov Under these optimized conditions, the 5-hydroxyquinoline isomer was fully resolved from the parent compound and other isomers that co-eluted during GC analysis. nih.gov

Further studies on separating 5F-PB-22 and its impurities have employed Ultra-High-Performance Liquid Chromatography (UHPLC) with a C18 column and a gradient elution system. gtfch.org This system used a mixture of water, acetonitrile, and formic acid as the mobile phase, demonstrating the robustness of reversed-phase C18 columns for this application. gtfch.org The use of formic acid as a mobile phase additive helps to produce protonated molecules, which is ideal for subsequent mass spectrometric analysis. The complete separation achieved via LC is a critical first step for accurate isomer identification. nih.gov

Table 2: LC-MS Retention Times for 5F-PB-22 and Overlapping GC Isomers This table demonstrates the superior resolving power of LC-MS, which can separate isomers that are indistinguishable by GC.

Compound Retention Time (min)
5-fluoro PB-22 5-hydroxyquinoline isomer 34.43
5-fluoro PB-22 4-hydroxyquinoline (B1666331) isomer 36.36
5-fluoro PB-22 39.96

Data sourced from comparative analytical studies. nih.gov

Once the isomers are chromatographically separated, tandem mass spectrometry (MS/MS) is used for definitive identification. The process typically involves selecting the protonated molecular ion ([M+H]⁺), which for the 5F-PB-22 isomers appears at a mass-to-charge ratio (m/z) of 377.2, as the precursor ion. nih.govbiocrick.com

This selected precursor ion is then subjected to collision-induced dissociation (CID), where it is fragmented by collision with an inert gas. nih.govbiocrick.com While the isomers share the same precursor ion mass, the stability of the ions and the resulting fragmentation pathways differ slightly depending on the substitution pattern on the quinoline (B57606) ring. These differences lead to variations in the relative intensities of the resulting product ions. nih.govbiocrick.com By comparing the product ion spectra of an unknown sample to that of a known reference standard for the this compound, a confident identification can be made. This ability to differentiate isomers based on CID fragmentation patterns is a key advantage of LC-MS/MS. nih.govbiocrick.com

Spectroscopic Elucidation Methods

While chromatographic and mass spectrometric methods are powerful for separation and detection, spectroscopic techniques are essential for the absolute confirmation of a compound's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for unambiguous structural elucidation of novel psychoactive substances and their isomers. nih.govresearchgate.net Techniques such as ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom within a molecule. nih.gov

For the this compound, NMR analysis allows for the precise assignment of the hydroxyl group to the C-5 position on the quinoline ring. The chemical shifts and coupling patterns observed in the NMR spectra are unique to this specific isomeric structure. This data, when compared to the spectra of the parent 5F-PB-22 and other potential isomers, provides conclusive evidence of its identity. nih.govresearchgate.net Therefore, NMR is a critical tool used in conjunction with mass spectrometry to verify the structure of reference materials and to assist forensic laboratories in identifying specific isomers found in seized materials, especially when reference standards are not available. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) and Raman Spectroscopy

Raman spectroscopy, a vibrational spectroscopy technique, provides a molecular fingerprint based on the inelastic scattering of monochromatic light. While standard Raman spectroscopy can be used for the analysis of bulk drug samples, its inherently weak signal often limits its application in trace analysis. Surface-Enhanced Raman Spectroscopy (SERS) overcomes this limitation by amplifying the Raman signal of an analyte adsorbed onto or near a metallic nanostructure. This enhancement allows for the detection of analytes at much lower concentrations. nih.govacs.org

For synthetic cannabinoids, SERS has proven to be a powerful tool for discriminating between structurally similar compounds. nih.govresearchgate.net The technique involves mixing the analyte with metallic nanoparticles, typically gold or silver, which aggregate and create "hotspots" where the electromagnetic field is significantly enhanced, leading to a massive increase in the Raman signal. nih.gov Studies have demonstrated that SERS can produce clearly distinguishable spectra for different synthetic cannabinoids, with detection limits reaching the nanogram-per-milliliter (ng/mL) level. nih.govresearchgate.net

The success of SERS analysis can be influenced by factors such as the choice of aggregating agent and the analyte's solubility. nih.govnih.gov For instance, magnesium chloride (MgCl₂) has been effectively used to induce the aggregation of gold nanoparticles for the analysis of synthetic cannabinoids. nih.gov While specific SERS data for the this compound is not extensively published, the principles established from the analysis of other synthetic cannabinoid isomers are directly applicable. The unique vibrational modes arising from the specific position of the hydroxyl group on the quinoline ring are expected to produce a distinct SERS spectrum, allowing for its differentiation from other positional isomers, such as the 3-hydroxyquinoline (B51751), 4-hydroxyquinoline, 6-hydroxyquinoline (B46185), and 7-hydroxyquinoline (B1418103) isomers. caymanchem.combertin-bioreagent.com

Table 1: Key Raman/SERS Bands for Cannabinoid Analysis This table is illustrative, based on general findings for cannabinoids and related compounds, as specific data for this compound is limited.

TechniqueTypical Wavenumber Range (cm⁻¹)Vibrational Mode AssignmentSignificance in Isomer Differentiation
Raman/SERS~1600 cm⁻¹Aromatic C=C stretching (Indole/Quinoline rings)Sensitive to electronic changes from substituent position.
Raman/SERS~1300-1450 cm⁻¹CH₂/CH₃ bending/scissoring (Pentyl chain)Less specific for quinoline isomerism but confirms alkyl chain presence.
Raman/SERS~1200-1300 cm⁻¹C-O stretching (Ester linkage)The position and intensity can be affected by the electronic environment of the quinoline ring.
Raman/SERS~1000-1100 cm⁻¹C-F stretching (Fluoropentyl chain)Confirms the presence of the fluoropentyl group.

Fourier Transform Infrared (FTIR) Spectroscopy

The key to differentiating isomers like the this compound from its counterparts lies in the variations of infrared absorption bands, especially in the "fingerprint region" (below 1500 cm⁻¹). frontiersin.org The position of the hydroxyl group on the quinoline ring influences the electronic distribution and vibrational energies of the entire molecule. These subtle differences lead to unique patterns of absorption bands, allowing for unambiguous identification when compared against a reference standard. nih.gov For example, the carbonyl (C=O) absorption band of the ester linkage in benzoylindole isomers provides distinguishing information for each regioisomer. nih.gov Similarly, the C-H stretching and bending vibrations of the aromatic rings are sensitive to the substitution pattern.

Gas chromatography coupled with FTIR (GC-FTIR), particularly with solid deposition techniques, has been shown to be highly effective for the structural elucidation of synthetic cannabinoids, scaling down identification limits to the nanogram level. frontiersin.org This hyphenated technique provides both chromatographic separation and the high specificity of an IR spectrum, making it a robust tool for identifying components in complex mixtures. frontiersin.org A study on the differentiation of 5F-PB-22's fluoropentyl positional isomers successfully used solid deposition gas chromatography-infrared detection (GC-IRD) spectroscopy, highlighting the power of this method for isomer analysis. nih.gov

Table 2: Characteristic FTIR Absorption Bands for Synthetic Cannabinoid Isomers This table is based on general data for synthetic cannabinoids, as specific peak values for this compound are not publicly detailed.

Wavenumber (cm⁻¹)Functional Group/VibrationRelevance to this compound
~3400-3600O-H Stretch (hydroxyl group)Key indicator of the hydroxyl group on the quinoline moiety. Position and shape can vary with isomerism.
~2800-3000Aliphatic C-H Stretch (pentyl chain)Confirms the presence of the N-pentyl chain. frontiersin.org
~1700-1750C=O Stretch (ester linkage)The exact position is sensitive to the electronic effects of the quinoline ring and its substituents. nih.gov
~1500-1600Aromatic C=C Stretch (indole and quinoline rings)The pattern of these bands is highly characteristic of the substitution on the aromatic rings.
~1000-1100C-F Stretch (fluoropentyl chain)Indicates the presence of the fluorine atom on the pentyl tail.
700-900Aromatic C-H Out-of-Plane BendingHighly diagnostic for the substitution pattern on the quinoline ring, allowing differentiation between isomers.

Comprehensive Multi-Instrumental Analytical Strategies for Novel Isomers

Given the rapid emergence of NPS and their isomers, relying on a single analytical technique is often insufficient for unambiguous identification. researchgate.net Forensic laboratories increasingly employ comprehensive multi-instrumental strategies to ensure accurate and reliable characterization of novel compounds like the this compound. researchgate.netoup.comnih.gov

A typical workflow involves an initial screening using a technique like gas chromatography-mass spectrometry (GC-MS), followed by confirmatory analysis using one or more complementary techniques. nih.govunodc.org While GC-MS is a cornerstone of forensic drug analysis, it can struggle to differentiate positional isomers, which may have identical nominal masses and similar fragmentation patterns. nih.gov A validation study for 5F-PB-22 highlighted this challenge, as the method could not resolve the target compound from its 5-hydroxyquinoline isomer. uab.edu

To overcome these limitations, a multi-faceted approach is essential. This strategy combines separation science with various spectroscopic and spectrometric methods:

Chromatographic Separation: High-resolution capillary gas chromatography (GC) or ultra-high-performance liquid chromatography (UHPLC) is used for the initial separation of the isomers. nih.govresearchgate.net The choice of column and method parameters is critical for achieving baseline separation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides highly accurate mass measurements of both parent and fragment ions. researchgate.netnih.govnih.gov This accuracy can help to confirm the elemental composition and elucidate fragmentation pathways that may differ subtly between isomers. researchgate.net

Vibrational Spectroscopy: As detailed above, FTIR and Raman spectroscopy provide definitive structural information that is orthogonal to mass spectrometry data. nih.govfrontiersin.org The coupling of GC with FTIR (GC-FTIR/IRD) is particularly powerful for isomer differentiation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is considered the gold standard for structural elucidation. It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule, allowing for the definitive determination of substituent positions on the aromatic rings. nih.govnih.gov

The combination of these techniques creates a powerful analytical arsenal. nih.gov For a compound like this compound, a comprehensive strategy would involve separating it from other isomers using GC or LC, obtaining its mass and fragmentation data via HRMS, and confirming the exact position of the hydroxyl group using GC-FTIR and/or NMR. nih.govnih.gov This multi-instrumental approach ensures that the identification is robust, defensible, and meets stringent forensic standards. vu.nl

Pharmacological Characterization of 5 Fluoro Pb 22 5 Hydroxyquinoline Isomer at Cannabinoid Receptors

In Vitro Receptor Binding Affinity Profiling

Detailed in vitro receptor binding studies for the 5-fluoro PB-22 5-hydroxyquinoline (B119867) isomer are not available.

There is no published data on the binding affinity (Kᵢ) of the 5-fluoro PB-22 5-hydroxyquinoline isomer for the cannabinoid CB1 receptor. For the parent compound, 5F-PB-22, studies have shown a high binding affinity, with a reported Kᵢ value of 0.468 nM wikipedia.org. Another study reported a Kᵢ of 0.13 nM for 5F-PB-22 at rat CB1 receptors nih.gov.

Specific binding affinity data for the this compound at the cannabinoid CB2 receptor has not been reported. The parent compound, 5F-PB-22, demonstrates a binding affinity of 0.633 nM at the CB2 receptor wikipedia.org.

A comparative analysis of the binding affinities of different 5-fluoro PB-22 isomers, including the 5-hydroxyquinoline isomer, has not been conducted or published. While analytical methods can distinguish between these isomers, their relative affinities for cannabinoid receptors remain uninvestigated.

Functional Agonism and Antagonism Assays

The functional activity of the this compound has not been characterized in the scientific literature.

There are no available studies on the ability of the this compound to activate G-proteins, a key step in cannabinoid receptor signaling. The parent compound, 5F-PB-22, has been shown to be a potent agonist in [³⁵S]GTPγS binding assays, with a potency (EC₅₀) of 3.7 nM and an efficacy (Eₘₐₓ) of 203% compared to a standard agonist nih.gov. This indicates that 5F-PB-22 strongly activates the CB1 receptor.

Information regarding the effect of the this compound on adenylyl cyclase activity is not available.

β-Arrestin Translocation Assays

There is no available scientific literature or published data concerning the use of β-arrestin translocation assays to characterize the activity of the this compound at cannabinoid receptors. As such, its potential to induce β-arrestin recruitment, a key signaling pathway for G protein-coupled receptors, remains uninvestigated.

Biased Agonism and Allosteric Modulation Investigations

No studies were identified that have explored the potential for biased agonism or allosteric modulation of cannabinoid receptors by the this compound. The capacity of this compound to preferentially activate specific downstream signaling pathways (biased agonism) or to modulate the binding and/or efficacy of endogenous or exogenous ligands at a site distinct from the primary binding site (allosteric modulation) has not been a subject of published research.

While the parent compound, 5-fluoro PB-22, is recognized as a synthetic cannabinoid, the pharmacological properties of its various isomers, including the 5-hydroxyquinoline variant, remain largely unexplored. Chemical suppliers list isomers such as the 3-hydroxyquinoline (B51751) and 4-hydroxyquinoline (B1666331) for research purposes, but explicitly state that their physiological and pharmacological properties have not been investigated. The absence of data underscores a significant gap in the scientific understanding of how structural modifications to the quinoline (B57606) moiety of 5-fluoro PB-22 influence its interaction with and functional activity at cannabinoid receptors.

Metabolic Biotransformation Pathways of 5 Fluoro Pb 22 and Its 5 Hydroxyquinoline Isomer

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems

Incubation of 5F-PB-22 with pooled human hepatocytes demonstrates that the compound undergoes significant degradation. nih.govnih.gov The metabolic process is extensive, with researchers identifying as many as 22 distinct metabolites. nih.govresearchgate.net The primary reactions involved are ester hydrolysis, various oxidative modifications, and subsequent conjugation reactions. nih.govresearchgate.net

The most prominent metabolic transformation for 5F-PB-22 is the enzymatic hydrolysis of its ester bond. nih.govnih.govresearchgate.net This reaction is catalyzed predominantly by carboxylesterase 1 (CES1) in human hepatic systems. nih.gov The cleavage of the ester linkage separates the molecule into two main parts: the indole-3-carboxylic acid portion and the quinolin-8-ol leaving group. This initial step is a crucial and widespread pathway, leading to a variety of metabolites based on the 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (5F-PI-COOH) core. uab.edunih.govresearchgate.net The significance of this pathway is underscored by the high abundance of the resulting carboxylic acid metabolite in in vitro experiments. kcl.ac.uk

Following or preceding ester hydrolysis, 5F-PB-22 and its metabolites are subject to a range of oxidative reactions, primarily mediated by cytochrome P450 (CYP) enzymes. Key oxidative pathways include:

Hydroxylation: This reaction can occur at multiple positions on the molecule. A significant hydroxylation site is the quinoline (B57606) ring system, leading to the formation of various hydroxyquinoline isomers, including the 5-fluoro PB-22 5-hydroxyquinoline (B119867) isomer . nih.govcaymanchem.com Hydroxylation also occurs on the N-pentyl chain. nih.gov

Oxidative Defluorination: A characteristic pathway for synthetic cannabinoids with a 5-fluoropentyl chain is oxidative defluorination. nih.govnih.govresearchgate.net This process replaces the fluorine atom with a hydroxyl group, forming a 5-hydroxypentyl metabolite. This metabolite can be further oxidized to a pentanoic acid derivative. nih.govnih.gov This pathway effectively transforms 5F-PB-22 into metabolites of its non-fluorinated analog, PB-22. nih.govresearchgate.net

Epoxide Formation: Both 5F-PB-22 and its analog PB-22 can undergo the formation of an epoxide, which is then subject to internal hydrolysis. nih.govresearchgate.net

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For 5F-PB-22 metabolites, glucuronidation is a major conjugation pathway. nih.govresearchgate.net Hydroxylated metabolites, such as the various hydroxyquinoline isomers and the 5-hydroxypentyl metabolite, are primary substrates for UDP-glucuronosyltransferases (UGTs). nih.gov The resulting glucuronide conjugates are significantly more polar than their parent molecules. Besides glucuronidation, the formation of cysteine conjugates has also been reported. nih.govresearchgate.net

The major metabolic pathways for 5F-PB-22 are summarized in the table below.

Pathway Description Key Enzymes Resulting Products
Ester Hydrolysis Cleavage of the ester bond linking the indole (B1671886) and quinoline moieties. This is the predominant initial step.Carboxylesterase 1 (CES1) nih.gov1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (5F-PI-COOH) and quinolin-8-ol. nih.gov
Hydroxylation Addition of a hydroxyl (-OH) group to the molecule, commonly on the quinoline ring or the pentyl chain.Cytochrome P450 (CYP) enzymesHydroxyquinoline isomers (e.g., 5-hydroxyquinoline isomer), hydroxypentyl metabolites. nih.gov
Oxidative Defluorination Replacement of the fluorine atom on the pentyl chain with a hydroxyl group.Cytochrome P450 (CYP) enzymes5-hydroxypentyl metabolites, which can be further oxidized to pentanoic acid metabolites. nih.govresearchgate.net
Glucuronidation Conjugation of hydroxylated metabolites with glucuronic acid, a major Phase II reaction.UDP-glucuronosyltransferases (UGTs)Glucuronide conjugates of hydroxylated metabolites. nih.govnih.gov

Characterization of Specific Metabolites of 5-fluoro PB-22 5-hydroxyquinoline Isomer

The identification of 5F-PB-22 metabolites is typically achieved using high-resolution mass spectrometry (HRMS) techniques coupled with liquid chromatography. uab.edunih.gov This methodology allows for the detection of the parent compound and its various biotransformation products in samples from in vitro incubations.

The This compound is a specific Phase I metabolite formed by the hydroxylation of the quinoline ring at the C-5 position. caymanchem.com Once formed, this hydroxylated isomer becomes a substrate for further metabolism, primarily Phase II conjugation. The most likely metabolic fate of the 5-hydroxyquinoline isomer is glucuronidation at the newly introduced hydroxyl group, significantly increasing its polarity.

Below is a table detailing some of the key metabolites of 5F-PB-22 identified in hepatic systems.

Metabolite Name Formula Metabolic Pathway Notes
5-fluoro PB-22 3-carboxyindole metabolite (5F-PI-COOH) caymanchem.comC14H16FNO2Ester HydrolysisA major and abundant metabolite resulting from the primary cleavage of the parent drug. nih.govcaymanchem.com
PB-22 N-pentanoic acid metabolite nih.govC23H22N2O4Oxidative Defluorination & OxidationFormed after oxidative defluorination of the fluoropentyl chain to a hydroxypentyl group, followed by further oxidation to a carboxylic acid. nih.govresearchgate.net
Hydroxy-5F-PB-22 (quinoline oxidation) nih.govC23H21FN2O3HydroxylationIncludes various isomers such as the This compound . nih.govcaymanchem.com
PB-22 N-5-hydroxypentyl metabolite researchgate.netC23H23N2O3Oxidative DefluorinationA direct result of the replacement of fluorine with a hydroxyl group. nih.govresearchgate.net
5F-PB-22 Glucuronide Conjugates nih.govN/AGlucuronidationFormed from various hydroxylated metabolites; represents a major Phase II biotransformation. nih.gov

Comparison of Metabolic Profiles Across Isomers and Analogues

Comparing the metabolism of 5F-PB-22 to its non-fluorinated counterpart, PB-22, reveals the significant influence of the terminal fluorine on the N-pentyl chain. While both compounds undergo extensive ester hydrolysis as the primary pathway, the subsequent oxidative transformations differ. nih.gov

For 5F-PB-22, oxidative defluorination is a unique and major pathway that leads to the formation of PB-22 metabolites, such as the 5-hydroxypentyl and pentanoic acid metabolites. nih.govnih.govresearchgate.net This metabolic crossover complicates the identification of the specific parent compound consumed. In contrast, for non-fluorinated analogs like PB-22, metabolism of the pentyl chain proceeds via hydroxylation at various positions without a clear preference. nih.gov The presence of the 5-fluoro substituent tends to direct metabolism toward the terminal end of the alkyl chain, making the 5-hydroxypentyl and pentanoic acid derivatives major metabolites for many 5-fluoro analogs. nih.gov

The metabolic profiles of positional isomers, such as the various hydroxyquinoline isomers of 5F-PB-22 (e.g., 5-, 6-, and 7-hydroxyquinoline (B1418103) isomers), are expected to be similar, with the primary difference being the specific position of hydroxylation. uab.educaymanchem.com All these hydroxylated isomers are anticipated to be readily conjugated, primarily through glucuronidation. nih.gov The replacement of the quinoline ring with other structures, as seen in different classes of synthetic cannabinoids, would lead to substantially different metabolic profiles. nih.gov

Structure Activity Relationship Sar Studies for 5 Fluoro Pb 22 5 Hydroxyquinoline Isomer and Analogues

Impact of Fluoro-Substitution on Cannabinoid Receptor Interactions

The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate a compound's pharmacological profile. In the context of synthetic cannabinoids, terminal fluorination of the N-pentyl chain, as seen in the transition from PB-22 to 5F-PB-22, is a well-documented modification.

Research exploring the SAR of various SCRAs has shown that this terminal fluorination generally enhances potency at the cannabinoid type 1 (CB1) receptor. rsc.org Studies on pairs of des-fluoro and fluoro analogues demonstrate that the fluorinated versions often exhibit a two- to five-fold increase in CB1 receptor potency. rsc.org This increased potency can be attributed to several factors. Fluorination can increase the compound's lipophilicity, which may promote its ability to cross the blood-brain barrier, a key factor for CB1 receptor activation. rsc.org

However, the effect of fluorine substitution is not universally enhancing and is highly dependent on its position within the molecule. For instance, in classical cannabinoids like Δ⁸-THC, replacing the C-1 hydroxyl group with a fluorine atom has been shown to have a significant detrimental effect on CB1 binding affinity. nih.gov This suggests that while fluorine can act as a hydrogen bond acceptor, the loss of the hydroxyl group's ability to donate a hydrogen bond is critical for the interaction of classical cannabinoids with the CB1 receptor. nih.gov In other cases, such as with 2-oxoquinoline derivatives, the position of fluorine on an aromatic ring is crucial; a para-position fluorine may withdraw electron density and reduce potency compared to a benzylic fluorine. nih.gov

A comparative study of PB-22 and its fluorinated analogue, 5F-PB-22, using a FLIPR membrane potential assay, provided specific data on their functional activity at human CB1 and CB2 receptors. The results highlight the increased potency of the fluorinated compound at both receptors.

Table 1: In Vitro Functional Activity of PB-22 and 5F-PB-22 Data sourced from a 2015 study on the effects of bioisosteric fluorine in synthetic cannabinoid designer drugs. rsc.org

CompoundCB1 EC₅₀ (nM)CB2 EC₅₀ (nM)
PB-2216.511.2
5F-PB-227.96.5

Influence of Quinoline (B57606)/Isoquinoline (B145761) Moiety Position on Receptor Affinity and Efficacy

The quinoline ring system in PB-22 and its analogues serves as a crucial structural component, acting as a bioisostere for the naphthoyl group found in earlier JWH-series compounds. The point of attachment of the ester linkage to this quinoline moiety is a key variable in the SAR of this family.

The parent compound, PB-22, features an 8-quinolinyl ester. However, numerous positional isomers exist, including the titular 5-fluoro PB-22 5-hydroxyquinoline (B119867) isomer, where the ester is linked at the C5 position of the quinoline ring. nih.gov Other known isomers include the 3-hydroxyquinoline (B51751) and 4-hydroxyquinoline (B1666331) variants. researchgate.netnih.gov A critical point is that for these specific positional isomers of 5F-PB-22 (3-, 4-, and 5-hydroxyquinoline), their physiological and pharmacological properties have not been extensively investigated. nih.govresearchgate.netnih.gov Their primary availability is as analytical standards for forensic and research purposes.

Broader studies on other classes of synthetic cannabinoids provide insight into the potential impact of this structural feature. Research on quinolinyl and isoquinolinyl phenyl ketones as CB2 receptor agonists found that both the quinoline and isoquinoline derivatives demonstrated similar CB2 receptor agonist activity. unict.it This suggests that the relative position of the nitrogen atom within the bicyclic aromatic system (quinoline vs. isoquinoline) may not drastically alter CB2 receptor interaction in all scaffolds. unict.it Furthermore, studies on other quinoline-based ligands have shown that substitutions on the quinoline ring itself, such as at the C6-position, can improve selectivity for the CB2 receptor over the CB1 receptor. nih.gov This highlights that the substitution pattern on the quinoline/isoquinoline moiety can fine-tune the pharmacological profile of a ligand, influencing its receptor selectivity. nih.gov

Table 2: Known Positional Isomers of 5F-PB-22 Quinoline Moiety This table summarizes known isomers and the status of their pharmacological investigation.

Compound NamePosition of Ester LinkagePharmacological Data Status
5-fluoro PB-228-positionCharacterized
5-fluoro PB-22 3-hydroxyquinoline isomer3-positionNot investigated researchgate.net
5-fluoro PB-22 4-hydroxyquinoline isomer4-positionNot investigated nih.gov
5-fluoro PB-22 5-hydroxyquinoline isomer5-positionNot investigated nih.gov

Role of Indole (B1671886) Core Modifications in Receptor Binding and Functional Activity

The indole core is a foundational element in a vast number of synthetic cannabinoids, including the PB-22 family. Modifications to this heterocyclic system can profoundly affect receptor binding and functional activity.

One significant modification is the replacement of the indole core with a bioisosteric equivalent, such as indazole. Comparative studies have shown that this substitution can have a substantial impact on receptor affinity. For example, indazole-based synthetic cannabinoids have been reported to exhibit stronger CB1 receptor affinity when compared to their direct indole counterparts. researchgate.net This suggests that the arrangement of nitrogen atoms in the bicyclic core plays a role in optimizing interactions within the receptor's binding pocket.

Further modifications to the indole ring itself, such as substitution at the C2 position, can also modulate the pharmacological profile. In a series of 3-(indanoyl)indoles, the addition of a methyl group at the indole C2 position was found to improve selectivity for the CB2 receptor. nih.gov Interestingly, this modification could also induce a functionality switch. For one compound with a 4-pentynyl side chain, the unsubstituted C2 version acted as a CB2 antagonist, whereas the C2-methylated analogue behaved as a partial agonist. nih.gov This demonstrates that even small alkyl substitutions on the core can alter the conformational binding of the ligand, leading to different downstream signaling outcomes. The data obtained in these studies confirm that minor structural differences can lead to large variations in activity, particularly at the CB1 receptor.

Table 3: Impact of Indole vs. Indazole Core on Cannabinoid Receptor Activity Data derived from a 2021 study on indole- and indazole-3-carboxamide-based SCRAs.

CompoundCore StructureCB1 EC₅₀ (nM)CB2 EC₅₀ (nM)
5F-MDMB-PICAIndole-3-carboxamide3.260.87
ADB-FUBINACAIndazole-3-carboxamide0.690.59

Stereochemical Considerations and Their Pharmacological Implications

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of pharmacological activity. For cannabinoid receptor ligands, specific stereoisomers often exhibit significantly different affinities and efficacies due to the chiral nature of the receptor binding pocket.

In classical cannabinoids, such as Δ⁹-THC, the specific stereochemistry of the tricyclic benzopyran core (6aR, 10aR) is essential for receptor binding. rsc.org Enantiomers or other diastereomers are often unable to bind effectively to the cannabinoid receptors. rsc.org

This principle of enantioselectivity extends to synthetic cannabinoids. Many newer SCRAs are chiral, containing a stereocenter, often in the linker group. For a series of chiral indole-3-carboxamides derived from (S)- and (R)-α-methylbenzylamine, a clear enantiomeric bias was observed at the CB1 receptor. nih.gov The (S)-enantiomers consistently demonstrated greater affinity and potency compared to their corresponding (R)-enantiomers. nih.gov This highlights that the receptor can differentiate between the spatial arrangements of the substituents, favoring one orientation for optimal binding and activation. Molecular dynamics simulations suggest that these differences arise from the ability of one enantiomer to form more favorable interactions, such as hydrogen bonds, within the binding site, while the other may experience steric clashes. nih.gov The understanding that biotargets can recognize and differentiate between enantiomers is crucial, as it can lead to distinct biological responses. unict.it

Table 4: Enantiomeric Bias in Chiral Synthetic Cannabinoids at the CB1 Receptor Data represents a comparison between (S) and (R) enantiomers of a representative α-methylbenzyl analogue (Compound 14 from the study). nih.gov

EnantiomerCB1 Kᵢ (nM)CB1 EC₅₀ (nM)
(S)-enantiomer47.932
(R)-enantiomer192161

Computational Chemistry and Molecular Modeling of 5 Fluoro Pb 22 5 Hydroxyquinoline Isomer

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For the 5-fluoro PB-22 5-hydroxyquinoline (B119867) isomer, DFT calculations are essential for determining its most stable three-dimensional conformation (molecular geometry) and predicting its vibrational frequencies, which correspond to the infrared (IR) spectrum.

A typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G**, to perform geometry optimization. fountainjournals.comresearchgate.net This process calculates the lowest energy state of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. For a molecule like this isomer, particular attention would be paid to the orientation of the 5-hydroxyquinoline group relative to the indole (B1671886) core and the conformation of the 5-fluoropentyl chain.

Vibrational analysis, performed after geometry optimization, calculates the frequencies of molecular vibrations. researchgate.net These theoretical frequencies can be compared with experimental IR spectroscopy data to confirm the molecular structure. fountainjournals.com Key vibrational modes for this isomer would include the O-H stretch of the hydroxyl group, the C=O stretch of the ester linkage, the C-F stretch of the fluoropentyl chain, and various aromatic C-H and C=C stretching and bending modes within the quinoline (B57606) and indole ring systems.

Table 1: Predicted Geometrical Parameters and Vibrational Frequencies for 5-fluoro PB-22 5-hydroxyquinoline Isomer using DFT (B3LYP/6-311G )**

ParameterPredicted ValueVibrational ModePredicted Frequency (cm⁻¹)
C=O Bond Length~1.21 ÅO-H Stretch~3400-3600
O-H Bond Length~0.96 ÅC=O Stretch~1720-1740
C-F Bond Length~1.39 ÅAromatic C=C Stretch~1580-1620
Dihedral Angle (Quinoline-Ester)VariableC-O Stretch (Ester)~1250-1300
Dihedral Angle (Indole-Ester)VariableC-F Stretch~1000-1100

Note: The values in this table are illustrative and based on typical results for similar synthetic cannabinoids from DFT calculations. Actual values would require specific computation for the isomer.

Molecular Docking Simulations with Cannabinoid Receptors (CB1, CB2)

To understand the potential pharmacological activity of the this compound, molecular docking simulations are performed. These simulations predict the preferred orientation of the molecule (the ligand) when bound to the active site of a protein target, in this case, the cannabinoid receptors CB1 and CB2. i-scholar.in The human CB1 and CB2 receptors share significant homology, particularly in their binding sites, yet differences in key amino acid residues can lead to ligand selectivity. researchgate.netnih.gov

The process involves preparing a 3D model of the ligand and the receptor, often derived from crystal structures or homology models. researchgate.netacs.org The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding pocket, scoring each based on factors like intermolecular forces, to predict the most favorable binding mode. mdpi.com

Ligand-Receptor Interaction Analysis

Analysis of the docked pose reveals the specific interactions that stabilize the ligand-receptor complex. For synthetic cannabinoids, these interactions typically include:

Hydrogen Bonds: The hydroxyl group on the 5-hydroxyquinoline ring and the ester carbonyl oxygen are prime candidates for forming hydrogen bonds with polar residues in the CB1 and CB2 binding pockets.

Hydrophobic Interactions: The aromatic indole and quinoline rings, along with the pentyl chain, are expected to engage in significant hydrophobic interactions with nonpolar residues.

Pi-Stacking: The flat, aromatic ring systems can stack with phenylalanine, tyrosine, or tryptophan residues in the receptor.

Key residues in the CB1 and CB2 receptors known to be involved in ligand binding would be examined for their proximity and interaction with the isomer. nih.govnih.gov

Prediction of Binding Modes and Pharmacophore Development

The predicted binding mode provides a static snapshot of the ligand in the active site. The collection of essential structural features and their spatial arrangement required for binding is known as a pharmacophore. researchgate.netnih.gov For this isomer, a pharmacophore model would likely consist of features such as a hydrogen bond acceptor (the ester carbonyl), a hydrogen bond donor (the hydroxyl group), and multiple hydrophobic/aromatic regions. nih.gov

Developing a pharmacophore model is crucial for virtual screening of compound libraries to identify new molecules with potentially similar activity and for guiding the design of more potent or selective ligands. arxiv.org

Table 2: Predicted Binding Affinities and Key Interacting Residues for this compound

ReceptorPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)Interaction Type
CB1 -9.0 to -11.5Phe200, Trp356, Leu222Hydrophobic, Pi-Stacking
Ser383, Thr197Hydrogen Bonding
CB2 -9.5 to -12.0Phe183, Trp258, Val113Hydrophobic, Pi-Stacking
Ser165, Thr114Hydrogen Bonding

Note: Binding affinity values are illustrative estimates based on docking studies of similar synthetic cannabinoids. Specific residues are known interaction points in cannabinoid receptors. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Receptor Dynamics

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective, simulating the movement of the ligand and receptor over time. nih.gov This technique provides deeper insights into the stability of the binding pose, the conformational flexibility of the ligand's alkyl chain, and the dynamic changes within the receptor upon ligand binding. nih.govacs.org

An MD simulation would start with the best-docked complex of the isomer and the receptor, solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the forces on each atom and solves Newton's equations of motion over a series of short time steps, typically femtoseconds, for a total simulation time of nanoseconds or even microseconds. nih.gov

Analysis of the MD trajectory can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand, one can assess if it remains stably bound in the predicted pose.

Conformational Flexibility: The simulation shows how the 5-fluoropentyl chain explores different conformations within the binding pocket, which is critical for receptor activation. nih.gov

Receptor Dynamics: Ligand binding can induce conformational changes in the receptor, particularly in the transmembrane helices and intracellular loops, which are linked to G-protein coupling and signaling. nih.gov These changes can be analyzed to understand how the ligand might act as an agonist or antagonist.

Forensic Research Methodological Implications and Analytical Challenges

Development of Robust Analytical Methods for Isomer Differentiation in Complex Samples

The primary analytical challenge with 5-fluoro PB-22 (5F-PB-22) and its isomers, including the 5-hydroxyquinoline (B119867) isomer, lies in their structural similarity. oup.com Many isomers are so comparable in their physicochemical properties that they often co-elute when using traditional single-column chromatographic techniques, making individual detection difficult. oup.comnih.govresearchgate.net This necessitates the development of more sophisticated and robust analytical methods capable of differentiating these closely related compounds in complex matrices like seized drug materials and biological specimens. nih.govresearchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard technique in forensic laboratories. numberanalytics.com However, for 5F-PB-22 and its positional isomers, such as the 5-hydroxyquinoline isomer, GC-electron ionization-mass spectrometry (GC-EI-MS) has proven insufficient for differentiation. nih.gov While GC-MS can be used to analyze for 5F-PB-22, it often fails to separate it from its numerous isomers. uab.edu Studies have shown that 5F-PB-22 and the 5-hydroxyquinoline isomer could not be separated using GC, and their EI mass spectra were nearly identical. nih.gov All isomers were found to be indistinguishable from 5F-PB-22 by EI-MS and EI-MS/MS analyses coupled to a GC system because they produce superimposable spectra. nih.gov

Liquid chromatography (LC) based methods have shown much greater promise for the successful separation of these isomers. nih.govnumberanalytics.com Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully employed to achieve complete separation of 5F-PB-22 from all ten of its tested regioisomeric quinolinyl and isoquinolinyl ester indoles. nih.gov The use of an ODS (octadecylsilyl) adsorbent in the LC system allowed for the complete resolution of 5F-PB-22, the 5-hydroxyquinoline isomer, and the 4-hydroxyquinoline (B1666331) isomer, which overlapped during GC analysis. nih.gov

Advanced chromatographic techniques like two-dimensional liquid chromatography (2D-LC) are also being explored as powerful tools for separating complex mixtures of new psychoactive substances (NPS). oup.comnih.govresearchgate.net By employing two different column types, 2D-LC enhances separation power, resolving compounds that would otherwise co-elute in a traditional one-dimensional system. oup.comnih.gov This approach has been demonstrated as a proof-of-concept for the separation of isomeric and structurally related synthetic cannabinoids and may be a generally useful tool with further optimization. oup.comnih.govresearchgate.net

Furthermore, high-resolution ion mobility-mass spectrometry (HRIM-MS/MS) offers another dimension of separation based on the size, shape, and charge of the ions (collision cross-section, CCS). nih.gov This technique has shown significant potential for the rapid screening and characterization of emerging NPS, including the differentiation of synthetic cannabinoid isomers. nih.gov

Table 1: Chromatographic Separation of 5F-PB-22 and its 5-hydroxyquinoline isomer

Analytical TechniqueSeparation Outcome for 5F-PB-22 and 5-hydroxyquinoline isomerReference
Gas Chromatography (GC)Not possible to separate; co-eluting peaks. nih.gov
Liquid Chromatography (LC) with ODS adsorbentComplete separation achieved. nih.gov

Strategies for Distinguishing 5-fluoro PB-22 5-hydroxyquinoline Isomer from Co-Eluting or Structurally Similar Compounds

Distinguishing the this compound from its parent compound and other structural isomers requires multi-faceted analytical strategies, as single-dimensional methods are often insufficient. oup.comnih.gov The primary difficulty arises from identical mass-to-charge ratios (m/z) and similar fragmentation patterns under standard ionization techniques. nih.gov

The most effective strategy reported is the use of liquid chromatography combined with tandem mass spectrometry (LC-MS/MS). nih.gov While GC analysis shows close retention times for 5F-PB-22 and its 5-hydroxyquinoline isomer, an LC system can completely resolve them. nih.gov Beyond chromatographic separation, tandem mass spectrometry provides a method for mass spectrometric differentiation. By selecting the protonated molecular ion (m/z 377.2 for 5F-PB-22 and its isomers) as the precursor ion and subjecting it to collision-induced dissociation (CID), differences in the relative intensities of the resulting product ions can be observed. nih.gov

For example, at a collision energy of 10 V, the major product ion for both 5F-PB-22 and its quinoline (B57606) isomers is found at m/z 232. nih.gov However, the relative intensity of this ion differs significantly between isomers, allowing for their differentiation. This difference reflects the varying energy required for the α-cleavage to occur, which is dependent on the specific molecular structure of each isomer. nih.gov By comparing the product ion spectra at several collision energies, it is possible to distinguish between the isomers. nih.gov

Table 2: Differentiating 5F-PB-22 Isomers using LC-MS/MS

CompoundPrecursor Ion (m/z)Collision EnergyMajor Product Ion (m/z)Key Differentiating FeatureReference
5F-PB-22377.210 V232Relative intensity of the product ion differs from its isomers. nih.gov
5-hydroxyquinoline isomer377.210 V232Relative intensity of the product ion differs from 5F-PB-22 and other isomers. nih.gov

For particularly challenging cases where isomers have nearly identical collision cross-section values and cannot be separated by ion mobility, chemical derivatization can be employed. nih.gov This involves selectively reacting one isomer with a chemical agent to alter its mass and/or structure, thereby enabling its differentiation from the others through a combination of m/z and CCS values. nih.gov

Advanced separation techniques like 2D-LC provide another robust strategy. nih.govresearchgate.net By using two columns with different stationary phases (e.g., a Bonus-RP column in the first dimension and a biphenyl (B1667301) column in the second), the separation capacity is significantly increased, allowing for the resolution of previously unresolvable isomeric compounds. nih.govresearchgate.net

Reference Standard Synthesis and Characterization for Research Applications

The accurate identification of this compound and other synthetic cannabinoids in forensic samples is critically dependent on the availability of high-purity, well-characterized reference materials. brjac.com.brnih.govcfsre.org These standards are essential for method validation, calibration, and ensuring the accuracy and reliability of analytical results. sigmaaldrich.comcannabisindustryjournal.com The lack of certified reference materials (CRMs) is a significant problem that can hinder the development of analytical protocols, especially as new substances emerge faster than standards can be produced. brjac.com.brresearchgate.net

A Certified Reference Material (CRM) is considered the highest quality standard, produced by an accredited manufacturer according to international standards like ISO 17034. sigmaaldrich.comcannabisindustryjournal.comcaymanchem.com Using CRMs increases the credibility and defensibility of a laboratory's data. cannabisindustryjournal.com Analytical reference standards for various 5F-PB-22 isomers, including the 5-hydroxyquinoline isomer, are available for research and forensic purposes. caymanchem.comcaymanchem.com These standards are typically provided as neat solids or in a certified solution. caymanchem.combertin-bioreagent.comcaymanchem.com

The synthesis of a reference standard for a specific isomer like the this compound is a specialized process. It involves multi-step chemical reactions to produce the target molecule, followed by extensive purification to achieve high purity (often ≥95-98%). caymanchem.comcaymanchem.com

Once synthesized, the material must be rigorously characterized to confirm its identity and purity. This characterization process involves multiple analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm that the correct isomer has been synthesized. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula by providing a highly accurate mass measurement. ojp.govnih.gov GC-MS and LC-MS/MS are used to confirm the fragmentation pattern and chromatographic purity. uab.edunih.gov

Infrared (IR) Spectroscopy: Techniques like solid deposition GC-IRD can provide additional structural information to assist in identification. nih.gov

The data acquired from these multiple techniques provides a comprehensive characterization of the reference standard, which is crucial for forensic laboratories to confidently identify the specific isomer of 5F-PB-22 in seized materials. nih.gov

Future Research Directions and Unexplored Academic Avenues

Elucidation of Novel Metabolic Pathways

While the primary metabolic pathways for 5F-PB-22 have been identified, a deeper understanding of the biotransformation of its various isomers, including the 5-hydroxyquinoline (B119867) isomer, is crucial. The predominant metabolic route for 5F-PB-22 involves ester hydrolysis, which yields a range of (5-fluoro)pentylindole-3-carboxylic acid metabolites. nih.govresearchgate.net Subsequent reactions include oxidation and glucuronidation, with oxidative defluorination also occurring, leading to the formation of PB-22 metabolites. nih.govresearchgate.net Studies using human hepatocytes have identified numerous metabolites for both PB-22 and 5F-PB-22. nih.govresearchgate.net

Future research should aim to:

Investigate Phase I and Phase II metabolism of specific isomers: While general pathways are known for the parent compound, the metabolic fate of individual positional isomers like the 5-hydroxyquinoline isomer is largely uncharacterized. The position of the hydroxyl group on the quinoline (B57606) ring could significantly influence enzymatic activity and lead to unique metabolites.

Utilize advanced in-vitro models: Models such as Cunninghamella elegans have shown promise in mimicking human metabolism of synthetic cannabinoids, producing a wide array of metabolites through processes like dihydroxylation, oxidative defluorination, and ester hydrolysis. researchgate.net Expanding the use of such models could accelerate the identification of novel metabolites for various isomers.

Identify unique biomarkers: A thorough investigation into the metabolism of each isomer is necessary to identify unique urinary marker metabolites. nih.gov For related compounds like FDU-PB-22 and FUB-PB-22, ester hydrolysis followed by hydroxylation produces key metabolites that serve as reliable biomarkers. nih.gov Similar work is needed for the full range of 5F-PB-22 isomers.

Table 1: Known Metabolic Reactions of 5F-PB-22

Metabolic ReactionDescriptionResearch Model
Ester Hydrolysis The primary pathway, cleaving the ester bond. nih.govresearchgate.netHuman Hepatocytes
Oxidation Addition of oxygen atoms, often following hydrolysis. nih.govresearchgate.netHuman Hepatocytes
Glucuronidation A Phase II reaction increasing water solubility for excretion. nih.govHuman Hepatocytes
Oxidative Defluorination Removal of fluorine and replacement with a hydroxyl group, forming PB-22 metabolites. nih.govresearchgate.netHuman Hepatocytes, C. elegans
Dihydroxylation Addition of two hydroxyl groups. researchgate.netC. elegans

Comprehensive Pharmacological Profiling of Less Characterized Isomers

The pharmacological properties of most 5-fluoro PB-22 isomers remain uninvestigated. caymanchem.combertin-bioreagent.com The parent compounds, PB-22 and 5F-PB-22, are known to be agonists at the CB1 receptor, producing effects similar to Δ9-THC. usdoj.gov However, the seemingly minor structural difference of the ester linkage position on the quinoline moiety, as seen in the 3-hydroxyquinoline (B51751), 5-hydroxyquinoline, and 7-hydroxyquinoline (B1418103) isomers, could lead to significant changes in receptor binding affinity and efficacy. caymanchem.combertin-bioreagent.comuab.edu

A validation study that examined 13 different isomers of 5F-PB-22, including five hydroxyquinoline isomers, highlighted the challenge of differentiating these compounds based on retention time alone. uab.eduuab.edu This underscores the need for a full pharmacological workup.

Future research priorities include:

Receptor Binding Assays: Systematically evaluating the binding affinity of each isomer for cannabinoid receptors (CB1 and CB2) and other potential "off-target" receptors. frontiersin.org

Functional Activity Studies: Determining whether these isomers act as agonists, antagonists, or inverse agonists at these receptors. This can be achieved using techniques like cellular β-arrestin recruitment assays or NanoLuc binary technology-based reporter assays. frontiersin.orgacs.org

Structure-Activity Relationship (SAR) Analysis: Building a comprehensive SAR profile to understand how the position of the quinoline substitution impacts pharmacological activity. This knowledge is critical for predicting the effects of newly emerging isomers. nih.gov

Table 2: Selected Isomers of 5-fluoro PB-22 with Uninvestigated Pharmacology

Isomer NameStructural Difference from 5-fluoro PB-22Pharmacological Status
5-fluoro PB-22 3-hydroxyquinoline isomer Ester linkage at position 3 of the quinoline moiety. caymanchem.comNot investigated. caymanchem.com
5-fluoro PB-22 5-hydroxyquinoline isomer Ester linkage at position 5 of the quinoline moiety. uab.eduNot investigated.
5-fluoro PB-22 6-hydroxyquinoline (B46185) isomer Ester linkage at position 6 of the quinoline moiety. caymanchem.comNot investigated.
5-fluoro PB-22 7-hydroxyquinoline isomer Ester linkage at position 7 of the quinoline moiety. bertin-bioreagent.comNot investigated. bertin-bioreagent.com

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and machine learning offer powerful tools for predicting the properties of novel synthetic cannabinoids before they are even synthesized or seized. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed to forecast the retention times of these compounds in liquid chromatography, which aids in their identification, especially when reference standards are unavailable. nih.gov

Future academic work in this area should focus on:

Developing Robust QSAR Models: Creating models that can predict not only chromatographic behavior but also pharmacological activity and metabolic fate based on molecular structure. nih.govnih.gov

Employing Machine Learning Algorithms: Using techniques like support vector regression and piecewise polynomial regression to analyze large datasets and improve the predictive accuracy of models for properties such as solubility and receptor affinity. nih.govfrontiersin.org

Integrating Computational and Analytical Data: Combining predictive models with experimental data from high-resolution mass spectrometry (HRMS) and NMR to build more reliable and comprehensive compound libraries. nih.gov This synergy can improve the confidence of identification in non-targeted screening. nih.gov

Development of Highly Selective Analytical Probes for Isomeric Detection

A significant challenge in the forensic analysis of 5F-PB-22 is the differentiation of its many positional isomers. nih.gov Standard techniques may struggle to resolve compounds with very similar structures and properties. uab.edu Therefore, there is a pressing need for new analytical methods that can unambiguously identify specific isomers in complex mixtures.

Promising avenues for future research include:

High-Resolution Ion Mobility-Mass Spectrometry (HRIM-MS): This technique separates ions based on their size, shape, and charge, offering an additional dimension of separation for isomeric compounds that may not be resolved by chromatography alone. researchgate.net

Fluorescent Probes: Designing and synthesizing highly selective fluorescent probes that bind specifically to one isomer but not others. acs.org A reverse design approach, starting with ligands that have a known pharmacological profile, can be used to create probes for specific cannabinoid receptors. acs.org This could enable the rapid detection and even visualization of target compounds in biological samples.

Advanced Spectroscopic Techniques: Further leveraging techniques like solid deposition gas chromatography-infrared detection (GC-IRD) and nuclear magnetic resonance (NMR) spectroscopy to provide detailed structural information that can definitively identify specific isomers. nih.govnih.gov

Q & A

Q. How can 5-fluoro PB-22 5-hydroxyquinoline isomer be differentiated from its regioisomers in forensic samples?

Methodological Answer:

  • Use gas chromatography-mass spectrometry (GC-MS) with optimized temperature gradients to separate isomers based on retention times and fragmentation patterns. For example, 5-hydroxyquinoline isomers exhibit distinct molecular ion peaks (e.g., m/z 376) and fragment ions (e.g., m/z 232 ).
  • Liquid chromatography-photodiode array (LC-PDA) can differentiate regioisomers via UV spectra variations caused by hydroxyquinoline/isoquinoline substitution patterns .
  • GC-solid phase infrared spectroscopy (GC/IR) provides isomer-specific IR spectra, particularly useful for distinguishing 4-, 5-, and 6-hydroxyisoquinoline isomers .

Q. What analytical validation parameters are critical for reliable detection of 5-fluoro PB-22 isomers?

Methodological Answer:

  • Limit of Detection (LOD): Validate using spiked samples at decreasing concentrations (e.g., 0.1–10 ng/mL) to establish the lowest detectable level .
  • Specificity: Test against 13 isomers (e.g., 4-hydroxyquinoline, 5-hydroxyisoquinoline) to confirm no cross-reactivity .
  • Accuracy: Compare results from casework samples (e.g., confiscated "Spice" products) with reference standards to ensure >95% concordance .

Advanced Research Questions

Q. How does structural variation among PB-22 isomers influence CB1/CB2 receptor specificity?

Methodological Answer:

  • Use humanized yeast biosensors expressing CB1R or CB2R to quantify agonist activity. For example:
    • The 5-hydroxyquinoline isomer shows 3-fold higher CB1R selectivity compared to CB2R, while the 5-hydroxyisoquinoline isomer favors CB2R by ~2-fold .
    • Screen isomers at concentrations from 1 nM to 100 μM and measure intracellular calcium flux (ΔF/F0) to assess potency .
  • Perform molecular docking studies to correlate hydroxy group positioning (e.g., 3rd vs. 8th carbon) with receptor binding .

Q. What metabolic pathways are implicated in this compound degradation in human hepatocytes?

Methodological Answer:

  • Conduct high-resolution mass spectrometry (HRMS) incubations with human hepatocytes to identify phase I metabolites (e.g., hydroxylation, defluorination) and phase II conjugates (e.g., glucuronidation) .
  • Compare metabolic stability with analogs like 5F-PB-22 to assess fluorine’s impact on degradation rates .

Q. How can computational modeling predict chromatographic behavior of PB-22 isomers?

Methodological Answer:

  • Use molecular mechanics force fields (MMFF94) to simulate energy-minimized structures and predict retention times. For instance, 5-hydroxyquinoline isomers exhibit shorter LC retention times than isoquinoline analogs due to polarity differences .
  • Validate models against empirical GC/IR or LC-PDA data to refine computational parameters .

Data Contradiction and Resolution

Q. How to resolve contradictory receptor binding data between PB-22 isomers?

Methodological Answer:

  • Perform orthogonal assays : Combine yeast biosensor data with cAMP inhibition assays in mammalian cells to confirm receptor specificity .
  • Analyze structural analogs (e.g., BB-22, JWH-018) to identify conserved pharmacophores driving CB1/CB2 selectivity .

Q. Why do some studies report conflicting isomer stability profiles?

Methodological Answer:

  • Evaluate storage conditions: Isomers degrade faster in DMSO at room temperature vs. acetonitrile at -20°C .
  • Standardize sample preparation protocols (e.g., inert gas purging) to minimize oxidative degradation during analysis .

Safety and Handling Protocols

Q. What safety protocols are essential for handling 5-fluoro PB-22 isomers?

Methodological Answer:

  • Follow GHS07 guidelines : Use PPE (gloves, goggles) to avoid skin/eye contact (H315/H319 hazards) and work in fume hoods to prevent inhalation (H335 risk) .
  • Store isomers at -20°C in amber vials to prevent photodegradation; stability exceeds 8 years under these conditions .

Tables for Key Findings

Isomer Receptor Selectivity (CB1R:CB2R) Key Analytical Challenge
5-hydroxyquinoline3:1Co-elution with 4-hydroxyquinoline in GC-MS
5-hydroxyisoquinoline1:2Distinguishing from 6-hydroxyisoquinoline via IR
4-hydroxyquinoline1.5:1UV spectral overlap with parent PB-22

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.